molecular formula C15H16N4O3 B12381614 Antileishmanial agent-20

Antileishmanial agent-20

Cat. No.: B12381614
M. Wt: 300.31 g/mol
InChI Key: ZZHJDDYDLFEZIN-UHFFFAOYSA-N
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Description

Antileishmanial agent-20 is a synthetic compound developed to combat leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. This compound has shown promising results in preclinical studies, demonstrating potent activity against various Leishmania species. Leishmaniasis is a significant health problem in many developing countries, and the development of effective and safe antileishmanial agents is crucial.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antileishmanial agent-20 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the coupling of hydrazine with pyrazole derivatives. The reaction conditions typically involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) under reflux conditions . The final product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are used to verify the compound’s purity and identity.

Chemical Reactions Analysis

Types of Reactions

Antileishmanial agent-20 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

    Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Antileishmanial agent-20 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Antileishmanial agent-20 involves multiple pathways:

    Molecular Targets: The compound targets key enzymes and proteins in the Leishmania parasite, disrupting essential metabolic processes.

    Pathways Involved: It inhibits the synthesis of nucleic acids and proteins, leading to the death of the parasite. .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Antileishmanial agent-20

This compound stands out due to its unique chemical structure and mechanism of action. Unlike other antileishmanial agents, it targets multiple pathways within the parasite, making it less likely for resistance to develop. Additionally, its synthetic route allows for modifications to enhance its efficacy and reduce toxicity .

Properties

Molecular Formula

C15H16N4O3

Molecular Weight

300.31 g/mol

IUPAC Name

(2,3-dihydroxyphenyl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C15H16N4O3/c20-12-3-1-2-11(14(12)21)15(22)19-8-6-18(7-9-19)13-10-16-4-5-17-13/h1-5,10,20-21H,6-9H2

InChI Key

ZZHJDDYDLFEZIN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2)C(=O)C3=C(C(=CC=C3)O)O

Origin of Product

United States

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